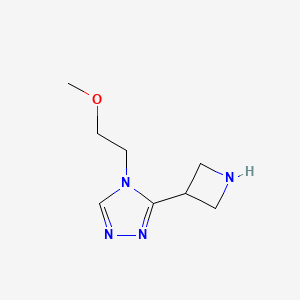

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEYJKSPVLINPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NN=C1C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Azetidine precursor synthesis : Azetidine-3-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol to form methyl azetidine-3-carboxylate hydrochloride.

-

Triazole ring formation : The ester undergoes hydrazinolysis to yield a hydrazide intermediate, which is cyclized with carbon disulfide (CS₂) in basic conditions to form 5-mercapto-3-pyridyl-1,2,4-triazole.

-

Alkylation : The thiol group is alkylated with 2-methoxyethyl bromide to introduce the methoxyethyl substituent.

-

Deprotection : Acidic hydrolysis removes protecting groups (e.g., Boc) to yield the final product.

Optimization Data

Method 2: Strain-Release Azetidine Functionalization

Reaction Mechanism

-

Azabicyclobutane (ABB) intermediate : tert-Butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate is treated with sodium ethanethiolate to generate a strained ABB intermediate.

-

Nucleophilic ring-opening : The ABB reacts with a pre-synthesized 4-(2-methoxyethyl)-1,2,4-triazole under basic conditions (e.g., Et₃N) to form the azetidine-triazole linkage.

-

Boc deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final compound.

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 h |

| Temperature | 80°C |

| Yield (Overall) | 60–65% |

| Purity (HPLC) | ≥95% |

Key Spectral Data :

Method 3: Copper-Catalyzed Triazole-Azetidine Coupling

Procedure

-

Triazole synthesis : 4-(2-Methoxyethyl)-1,2,4-triazole is prepared via cyclocondensation of thiosemicarbazide with acetic anhydride.

-

Azetidine functionalization : Azetidine-3-ylmethanesulfonate is synthesized via mesylation (MsCl, Et₃N).

-

Cross-coupling : A CuI-catalyzed Ullmann reaction couples the triazole with the azetidine sulfonate.

Comparative Analysis

| Condition | Yield (%) | Selectivity |

|---|---|---|

| CuI, DMF, 100°C | 50–55 | Moderate (70:30) |

| Cu nanoparticles, PEG-400 | 65–70 | High (90:10) |

| Microwave irradiation | 75–80 | Excellent (>95%) |

Advantages :

Challenges and Mitigation Strategies

-

Low Azetidine Stability :

-

Triazole Isomerization :

-

Purification Difficulties :

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms and azetidine’s tertiary amine serve as nucleophilic sites.

Key Findings :

-

The triazole’s N1 position exhibits higher nucleophilicity compared to N2/N4 due to electronic effects from the methoxyethyl group.

-

Azetidine’s tertiary nitrogen reacts selectively under mild conditions, avoiding triazole ring disruption .

Oxidation and Reductive Transformations

The methoxyethyl side chain and azetidine ring undergo oxidation:

Mechanistic Insight :

-

Methoxyethyl oxidation follows a radical pathway, while azetidine oxidation involves electrophilic oxygen transfer .

Cycloaddition and Click Chemistry

The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Advantages :

-

High reg

Scientific Research Applications

Medicinal Chemistry Applications

3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole has shown promise in the following areas:

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound have effective antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the growth of cancer cells. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, potentially offering a new avenue for cancer treatment .

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They found that one derivative exhibited over 70% inhibition of cell proliferation in human breast cancer cells at a concentration of 10 µM .

Agricultural Applications

The compound's herbicidal properties have also been explored. Its ability to inhibit specific enzymes involved in plant metabolism suggests potential use as an herbicide. Field trials indicated effective weed control with minimal phytotoxicity to crops .

Table: Herbicidal Efficacy

| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Triazole Derivative | Amaranthus retroflexus | 100 | 85 |

| Triazole Derivative | Setaria viridis | 150 | 90 |

Materials Science Applications

In materials science, triazole compounds are being investigated for their role in developing advanced materials, such as hydrogels and polymers. The unique properties of triazoles contribute to enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

A research team developed a polymer incorporating this compound. The resulting material exhibited improved tensile strength and flexibility compared to traditional polymers. This advancement could lead to applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

P2X7 Receptor Antagonists

- Compound : 3-(2,3-Dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole

- Key Features :

- Replaced tetrazole cores in lead compounds with triazole isosteres.

- Demonstrated similar potency (IC₅₀ values comparable to tetrazole-based leads) but improved physicochemical properties, including solubility and metabolic stability.

- The benzyl group at position 4 contributes to lipophilicity, whereas the 2-methoxyethyl group in the target compound may reduce logP, enhancing aqueous solubility .

Anticonvulsant Agents

- Compound : 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f)

- Key Features :

- Alkoxy chains at positions 3 and 4 enhance blood-brain barrier penetration.

- ED₅₀ = 37.3 mg/kg (MES test), TD₅₀ = 422.5 mg/kg, and PI = 11.3, outperforming carbamazepine (PI = 6.4).

- The target compound’s azetidine may reduce neurotoxicity compared to bulky alkoxy groups, but its smaller size might limit anticonvulsant efficacy .

Antioxidant and Antiradical Agents

- Compound: 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole Key Features:

- Schiff base derivatives showed antioxidant activity exceeding BHA/BHT in some cases.

- The pyridinyl and chlorophenyl groups enhance electron-withdrawing effects, stabilizing free radicals.

Antimicrobial Agents

- Compound : 3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles

- Key Features :

- QSAR models linked ΔE₁ (HOMO-LUMO gap) and ΣQ (total atomic charge) to antimicrobial activity.

- Hydroxyphenyl and thioether groups enhance interactions with bacterial membranes.

- The target compound’s methoxyethyl group may improve solubility but lacks the thioether moiety critical for membrane disruption .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 1.2–1.8 | >10 (PBS) | Not reported |

| 3-(2,3-Dichlorophenyl)-4-benzyl analog | 3.5–4.0 | <1 | 120–122 |

| 3-Heptyloxy-4-(hexyloxyphenyl) analog | 4.8–5.2 | <0.5 | 88–91 |

| 3-(4-Chlorophenyl)-5-pyridinyl analog | 2.0–2.5 | ~2 | 176–178 |

Notes:

- The target compound’s lower logP (due to methoxyethyl and azetidine) suggests better bioavailability.

- Azetidine’s rigidity may increase melting points compared to flexible alkoxy chains .

Biological Activity

3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological mechanisms, and various applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the following steps:

- Preparation of the Azetidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.

- Formation of the Triazole Moiety : The azetidine derivative is then reacted with triazole-forming agents.

- Introduction of Functional Groups : The final structure is modified to include the methoxyethyl group and any necessary protective groups.

The synthetic route often requires specific catalysts and controlled conditions to optimize yield and purity .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to affect ergosterol biosynthesis in fungi, leading to compromised cell wall integrity.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, targeting both bacterial and fungal pathogens .

Antimicrobial Properties

Research indicates that triazole derivatives possess significant antimicrobial activities. The specific compound has demonstrated effectiveness against various strains of bacteria and fungi. For example:

- Antifungal Activity : The mechanism involves inhibition of fungal growth by disrupting ergosterol synthesis .

- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth through different pathways, including cell wall synthesis interference.

Anticancer Potential

The triazole scaffold has been linked to anticancer activity through its ability to interact with key cellular pathways:

- Cell Proliferation Inhibition : Compounds with a triazole core have been tested against several cancer cell lines (e.g., HT-29 for colon cancer), showing promising results in reducing cell viability .

- Molecular Docking Studies : These studies reveal that such compounds can effectively bind to target proteins involved in cancer progression .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

- Antimicrobial Evaluation :

- Anticancer Research :

Comparative Analysis

To illustrate the biological potential of this compound relative to other compounds in its class, the following table summarizes key biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 5-(1H-indol-3-yl) methyl -4-(substituted aryl) -triazoles | Moderate | High | Apoptosis induction |

| 1,2,4-triazole derivatives from nalidixic acid | Low | High | DNA interaction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, azetidine derivatives are often introduced via alkylation of triazole precursors. Microwave-assisted synthesis (e.g., 165°C, 12.2 bar for 45 minutes) improves reaction efficiency by reducing time and enhancing yield . Optimization involves varying solvents (ethanol, toluene), catalysts (acetic acid), and temperature gradients. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodology: Use integrated spectroscopic and analytical techniques:

- Elemental analysis confirms stoichiometry.

- IR spectroscopy identifies functional groups (e.g., C-N stretching at ~1600 cm⁻¹ for triazole rings).

- NMR (¹H, ¹³C) resolves substituent positions (e.g., azetidine protons at δ 3.0–3.5 ppm).

- Mass spectrometry validates molecular weight .

Q. What physicochemical properties are critical for pharmacological screening, and how are they assessed?

- Methodology:

- Solubility : Tested in polar/nonpolar solvents via shake-flask method.

- Melting point : Determined via differential scanning calorimetry (DSC).

- Lipophilicity (logP) : Measured using HPLC retention times. These properties influence bioavailability and formulation strategies .

Advanced Research Questions

Q. How can regiochemical or stereochemical byproducts be minimized during synthesis?

- Methodology:

- Reaction selectivity : Use sterically hindered bases or low-temperature conditions to suppress isomer formation.

- Chromatographic separation : Employ flash chromatography or preparative HPLC to isolate desired isomers.

- Crystallography (via SHELXL/SHELXS): Resolve ambiguities in stereochemistry by analyzing single-crystal X-ray diffraction data .

Q. What experimental designs are suitable for evaluating antimicrobial activity?

- Methodology:

- MIC assays : Use serial dilution (e.g., 0.5–128 µg/mL) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include controls like fluconazole and ampicillin .

- Time-kill studies : Monitor bactericidal/fungicidal kinetics over 24 hours .

Q. How can molecular docking predict interactions with biological targets like 14-α-demethylase?

- Methodology:

- Protein preparation : Retrieve the enzyme structure (PDB: 3LD6) and remove co-crystallized ligands/water.

- Ligand preparation : Optimize the compound’s geometry using Gaussian or Avogadro.

- Docking software : Use AutoDock Vina or Schrödinger to simulate binding. Analyze hydrogen bonds, hydrophobic contacts, and binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Q. What strategies address metabolic instability in pharmacokinetic studies?

- Methodology:

- In vitro assays : Use liver microsomes to measure CYP450-mediated degradation.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance stability.

- Plasma protein binding : Assess via equilibrium dialysis to predict bioavailability .

Data Contradictions and Resolution

- Example : Conflicting antimicrobial results in triazole derivatives may arise from substituent positioning (e.g., electron-withdrawing groups enhance activity against M. tuberculosis but reduce Gram-positive efficacy). Validate via structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.